![molecular formula C8H10N2 B1612888 2-甲基-2,3-二氢-1H-吡咯并[2,3-b]吡啶 CAS No. 7546-38-5](/img/structure/B1612888.png)
2-甲基-2,3-二氢-1H-吡咯并[2,3-b]吡啶
描述
“2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against fibroblast growth factor receptors (FGFRs) .
科学研究应用
Cancer Therapy
The compound has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Specifically, it has shown potent activities against FGFR1, 2, and 3 . This makes it an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
FGFR4 Inhibitor
The compound has been developed as a potent FGFR4 inhibitor with antiproliferative activity against Hep3B cells . This suggests its potential application in the treatment of liver cancer .
Human Neutrophil Elastase (HNE) Inhibitor
The compound has also been used as a new scaffold in research targeting human neutrophil elastase (HNE) . HNE is a serine protease implicated in the progression of inflammatory diseases, suggesting potential applications in the treatment of these conditions .
Antioxidant Activity
Fused pyridine derivatives, such as the compound , have been studied for their antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting potential health benefits .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Blood Glucose Reduction
The compound has shown efficacy in reducing blood glucose . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .
Cardiovascular Diseases
Given its ability to reduce blood glucose, the compound may also find application in the treatment of cardiovascular diseases . High blood glucose levels can lead to damage to the blood vessels, potentially leading to heart disease .
未来方向
The future directions for the research and development of “2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising, especially in the field of cancer therapy. The derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported to exhibit potent activities against FGFRs, suggesting potential applications in cancer therapy .
作用机制
Target of Action
The primary targets of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes such as cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the derivative compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . This suggests that 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives could have potential anti-cancer effects.
属性
IUPAC Name |
2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-4,6H,5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRMJZSXZUPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613713 | |
| Record name | 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7546-38-5 | |
| Record name | 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



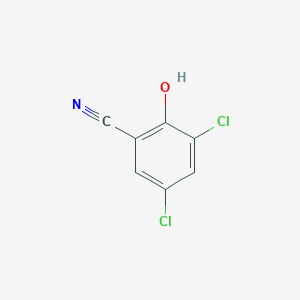


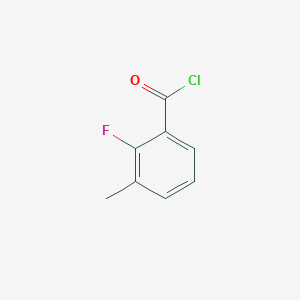
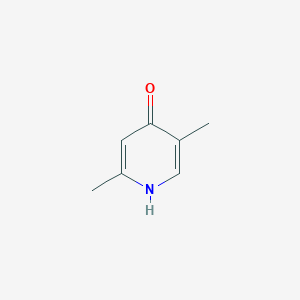
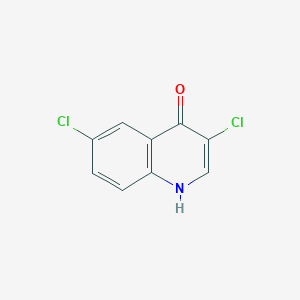
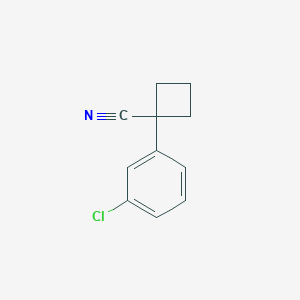

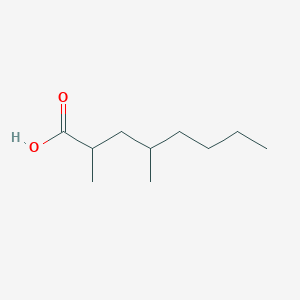
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)


![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
